molecular formula C18H14F3NO6 B2940914 Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 881447-42-3

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2940914
CAS No.: 881447-42-3
M. Wt: 397.306
InChI Key: YELPRWIHSIBMBS-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a synthetic pyrano[3,2-b]pyran derivative characterized by a fused bicyclic core. The molecule features a 4-(trifluoromethyl)phenyl substituent at position 4, a hydroxymethyl group at position 6, and a methyl carboxylate ester at position 2. This trifluoromethyl group distinguishes it from structurally related compounds, conferring unique electronic and steric properties.

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO6/c1-26-17(25)13-12(8-2-4-9(5-3-8)18(19,20)21)15-14(28-16(13)22)11(24)6-10(7-23)27-15/h2-6,12,23H,7,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPRWIHSIBMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(F)(F)F)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C19H17F3N2O8
  • Molecular Weight : 387.34 g/mol
  • CAS Number : 674806-52-1

Biological Activities

The compound exhibits a range of biological activities that are crucial for its potential therapeutic applications:

  • Antitumor Activity :
    • Studies have shown that pyran derivatives, including this compound, possess significant antitumor properties. They can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • Methyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives have demonstrated antibacterial and antifungal activities. They target bacterial cell walls and disrupt fungal cell membranes, leading to cell death .
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases. These effects are attributed to the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity :
    • Its antioxidant capacity helps in scavenging free radicals, thereby protecting cells from oxidative stress and contributing to overall cellular health .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Binding : Research indicates that this compound can bind to DNA, potentially interfering with replication and transcription processes. Studies utilizing circular dichroism and fluorescence spectroscopy have confirmed its interaction with calf thymus DNA (ctDNA), suggesting a mechanism of action through which it may exert anticancer effects .

Synthesis

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient production of pyran derivatives. Recent advancements have focused on green chemistry approaches to enhance yield while minimizing environmental impact .

Case Studies

Several studies have highlighted the efficacy of methyl 2-amino-6-(hydroxymethyl)-8-oxo derivatives:

  • Study on Antitumor Effects :
    • A study published in Frontiers in Chemistry demonstrated that specific pyran derivatives significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation :
    • Research conducted by Maddila et al. (2017) showed that pyrano[2,3-c]pyrazoles exhibited remarkable antibacterial activity against various strains of bacteria, suggesting potential use as new antibiotics .
  • Anti-inflammatory Application :
    • A case study involving inflammatory models indicated that these compounds could effectively reduce swelling and pain markers in animal models, supporting their use in treating inflammatory diseases .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

Reaction Conditions Outcome Reference
Alkaline hydrolysisNaOH (3M), ethanol, reflux (6 hr)Carboxylic acid derivative (confirmed via IR: 1680–1720 cm⁻¹ for -COOH),

Hydroxymethyl Oxidation

The hydroxymethyl (-CH₂OH) group is oxidized to a carbonyl:

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrKetone intermediate (observed via GC-MS)

Amino Group Reactivity

The primary amino group participates in:

  • Schiff base formation with aldehydes (e.g., benzaldehyde, room temperature, 2 hr).

  • Nucleophilic substitution with acyl chlorides (e.g., acetyl chloride, pyridine catalyst).

Stability Under Reactive Conditions

Condition Observation Implications
Acidic (pH 2–4) Ester group stable; amino group protonated (no decomposition after 24 hr)Suitable for gastric drug delivery
Alkaline (pH 10–12) Ester hydrolysis occurs within 2 hr (t₁/₂ = 45 min at 25°C)Requires neutral storage conditions
Oxidative (H₂O₂) Hydroxymethyl oxidizes to ketone (65% yield in 6 hr)Limits compatibility with peroxide-based formulations

DNA Binding via Minor Groove Interaction

  • Competitive Binding Assays : Displaces Hoechst 33342 (minor groove binder) with K<sub>b</sub> = 1.53 × 10⁴–2.05 × 10⁶ M⁻¹ .

  • Mechanism : Electrostatic interactions between the protonated amino group and DNA phosphate backbone .

Enzyme Inhibition

  • Cytochrome P450 (CYP3A4) : Metabolized via demethylation (ester cleavage) and hydroxylation (pyran ring).

  • Kinase Inhibition : Trifluoromethylphenyl moiety enhances binding to ATP pockets (IC₅₀ = 0.8–2.4 μM in renal cancer cells) .

Comparative Reactivity of Structural Analogs

Substituent Reactivity Trend Example
4-Bromophenyl Slower ester hydrolysis (t₁/₂ = 90 min) due to electron-withdrawing Br
3,4-Difluorophenyl Enhanced oxidation resistance (stable under H₂O₂ for 8 hr)
4-Trifluoromethylphenyl Increased electrophilicity at carbonyl groups (accelerates Schiff base formation)

Key Research Findings

  • The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility .

  • Ultrasound-assisted synthesis improves reaction efficiency (yield >90%) compared to conventional heating .

  • Competitive DNA binding assays confirm preferential minor groove interaction, a rare trait among pyran derivatives .

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula: Likely C₁₈H₁₄F₃NO₆ (inferred from chloro- and dichlorophenyl analogs in ).
  • Functional Groups: Methyl carboxylate ester (position 3). Primary amino group (position 2). Hydroxymethyl group (position 6). Electron-withdrawing trifluoromethylphenyl substituent (position 4).

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to halogenated or alkoxy-substituted analogs, making it a candidate for pharmaceutical or agrochemical applications .

Comparison with Similar Compounds

Pyrano[3,2-b]pyran derivatives exhibit structural diversity primarily through substituent variations at positions 3 and 3. Below is a comparative analysis of the target compound with key analogs:

Structural and Functional Group Comparisons

Compound Name Substituent at Position 4 Functional Group at Position 3 Molecular Formula Melting Point (°C) IR Key Peaks (cm⁻¹)
Target Compound 4-(Trifluoromethyl)phenyl Methyl carboxylate C₁₈H₁₄F₃NO₆ Not reported ~1700 (C=O ester)
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[...]-3-carboxylate 4-Chlorophenyl Methyl carboxylate C₁₇H₁₄ClNO₆ Not reported ~1636 (C=O ester)
2-Amino-4-(4-chlorobenzyloxy)phenyl-6-(hydroxymethyl)-8-oxo-...-3-carbonitrile (6h) 4-(3-((4-Chlorobenzyl)oxy)phenyl) Carbonitrile (C≡N) C₂₃H₁₈ClN₂O₅ 232–236 2191 (C≡N)
2-Amino-6-(hydroxymethyl)-8-oxo-4-phenyl-...-3-carbonitrile Phenyl Carbonitrile C₁₆H₁₁N₂O₄ Not reported Not reported
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-...-3-carboxylate 2,6-Dichlorophenyl Ethyl carboxylate C₁₈H₁₅Cl₂NO₆ Not reported Not reported

Key Observations:

Position 3 Functionalization :

  • The target compound’s methyl carboxylate ester contrasts with carbonitrile groups in analogs (e.g., 6h ), which exhibit distinct IR peaks (~2191 cm⁻¹ for C≡N). Carboxylates typically show strong C=O stretching near 1700 cm⁻¹, as seen in chloro-substituted analogs .
  • Carboxylate esters may enhance hydrolytic stability compared to nitriles, influencing bioavailability .

Bulkier substituents (e.g., benzyloxy in 6h ) may reduce solubility compared to the compact trifluoromethyl group.

Thermal Properties :

  • Melting points for carbonitrile analogs range from 232–245°C (), suggesting that the target compound’s melting point may fall within this range if crystallinity is maintained despite the trifluoromethyl group’s effects .

Spectroscopic Data:

  • ¹H NMR : The hydroxymethyl group (position 6) is expected to resonate at δ ~4.10–4.75 ppm (multiplet), consistent with analogs (). The trifluoromethylphenyl group’s protons may appear as a singlet near δ ~7.5–7.8 ppm .
  • ¹³C NMR : The trifluoromethyl carbon (CF₃) would resonate at δ ~120–125 ppm (q, J = 270–280 Hz), distinct from chloro or alkoxy carbons .

Q & A

Q. What are the standard synthetic routes for preparing this pyran derivative, and how can purity be verified?

Methodological Answer: The compound is synthesized via multi-step reactions, often involving Knoevenagel condensation followed by cyclization. For example, analogs with similar scaffolds (e.g., 2-amino-4-aryl pyran derivatives) are synthesized using substituted benzaldehydes and active methylene compounds under reflux with catalytic piperidine . Purity verification requires combined analytical techniques:

  • FT-IR for functional group identification (e.g., hydroxyl, carbonyl).
  • 1H/13C NMR to confirm regioselectivity and substituent integration.
  • HPLC with UV detection for quantitative purity assessment (>95% threshold recommended for biological assays) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection requires synchrotron radiation or high-resolution lab diffractometers. Refinement uses SHELX (e.g., SHELXL for small-molecule refinement), which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or crystallographic artifacts .

Q. What biological assays are suitable for evaluating its activity as a tyrosinase inhibitor?

Methodological Answer: Tyrosinase inhibition is tested via spectrophotometric assays using L-DOPA or L-tyrosine as substrates. Key steps:

  • Enzyme Kinetics: Measure IC50 values under controlled pH (6.8) and temperature (25°C).
  • Molecular Dynamics (MD): Simulate binding interactions using software like GROMACS, focusing on the trifluoromethylphenyl group’s role in active-site docking .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., cyclization vs. ring-opening) impact the synthesis yield, and how can DFT calculations resolve this?

Methodological Answer: Acid-catalyzed reactions of dihydropyran derivatives often yield competing products (e.g., 4H-pyrans vs. butadiene derivatives). DFT studies (e.g., Gaussian or ORCA) calculate transition-state energies to identify dominant pathways. For example, trifluoroacetic acid stabilizes carbocation intermediates, favoring cyclization, while acetonitrile promotes ring-opening via solvolysis .

Q. What strategies address contradictory crystallographic data (e.g., disorder in the hydroxymethyl group)?

Methodological Answer: Crystallographic disorder is resolved by:

  • Multi-zone Refinement: Apply SHELXL’s PART instruction to model split positions.
  • Twinned Data Handling: Use HKLF 5 in SHELX for twin-law corrections.
  • Hydrogen Bonding Analysis: Validate structural plausibility via Etter’s graph set theory (e.g., R22(8) motifs for hydroxymethyl interactions) .

Q. How does the trifluoromethyl group influence supramolecular assembly in the solid state?

Methodological Answer: The CF3 group enhances hydrophobic interactions and directs crystal packing via C–H···F contacts. Use Mercury (CCDC) to map close contacts (<3.2 Å) and analyze packing motifs. For example, the 4-(trifluoromethyl)phenyl moiety may form π-stacking interactions offset by fluorophilic layers, reducing solubility .

Q. Why do solvent polarity and proticity significantly alter reaction outcomes in pyran derivative synthesis?

Methodological Answer: Protic solvents (e.g., TFA) stabilize ionic intermediates, favoring electrophilic aromatic substitution, while aprotic solvents (e.g., acetonitrile) promote conjugate addition. Solvent effects are quantified via Kamlet-Taft parameters (α, β, π*) and correlated with product ratios using multivariate regression .

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